1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
CAS No.: 1256359-85-9
Cat. No.: VC0108928
Molecular Formula: C18H26BNO3
Molecular Weight: 315.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256359-85-9 |
|---|---|
| Molecular Formula | C18H26BNO3 |
| Molecular Weight | 315.22 |
| IUPAC Name | 1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)13-16(21)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3 |
| Standard InChI Key | HWOVUEBBYQWLCF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is identified by the CAS number 1256359-85-9 and represents a specialized organic compound with applications in research and chemical synthesis. This section outlines the fundamental identification parameters that define this compound's unique chemical identity.
The compound is characterized by a molecular formula of C18H26BNO3 and a molecular weight of 315.22 g/mol. Its structure incorporates a pyrrolidine ring connected to a phenyl group bearing a tetramethyl dioxaborolane moiety. The IUPAC nomenclature designates it as 1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone, reflecting its complex structural composition.
For precise chemical identification, researchers utilize several standardized identifiers. These include the InChI (International Chemical Identifier) string: InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)13-16(21)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3. Additionally, the compound's unique InChI Key is HWOVUEBBYQWLCF-UHFFFAOYSA-N, serving as a condensed reference code for database indexing.
Structural Features and Composition
The molecular architecture of 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone comprises several key structural elements that contribute to its chemical behavior and reactivity. The compound can be represented by the canonical SMILES notation: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCCC3.
The compound's structure features four distinct functional components:
-
A pyrrolidine ring system (N-heterocyclic component)
-
A carbonyl group forming an amide linkage
-
A phenyl ring as the central aromatic core
-
A tetramethyl dioxaborolane group attached to the phenyl ring
These structural elements combine to create a compound with specialized reactivity patterns, particularly centered around the boronic acid component, which exists in the form of a pinacol ester (dioxaborolane). The arrangement of these functional groups determines the compound's physical properties, chemical reactivity, and biological activity profiles.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the presence of the boronic acid pinacol ester moiety, which serves as a reactive site for various transformations. One of the most significant aspects of its chemical behavior is its susceptibility to hydrolysis, particularly under physiological pH conditions. This property is important to consider when handling the compound and designing experiments involving biological systems.
The compound's reactivity is primarily centered on the following functional groups:
-
The boron-containing dioxaborolane group, which participates in transmetalation reactions during coupling processes
-
The carbonyl functionality, which can undergo typical reactions associated with amides
-
The pyrrolidine ring, which contributes to the compound's binding interactions with potential biological targets
These reactive sites provide multiple opportunities for chemical modifications and applications in synthetic pathways, particularly those involving carbon-carbon bond formation reactions.
Synthesis Applications and Mechanisms
Role in Cross-Coupling Reactions
The primary application of 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone lies in its utility as a reagent in organic synthesis, particularly in cross-coupling reactions. The compound serves as a key building block in the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction.
In these reactions, the boronic acid moiety (in the form of a pinacol ester) acts as a nucleophilic partner that can be coupled with various electrophilic reagents, typically aryl or vinyl halides or triflates. The mechanism involves several key steps:
-
Oxidative addition of the organic halide to the Pd(0) catalyst
-
Transmetalation, where the boronic acid ester transfers its organic group to the palladium complex
-
Reductive elimination, resulting in the formation of a new carbon-carbon bond
The presence of the tetramethyl dioxaborolane group in this compound makes it particularly valuable in these reactions, as it provides increased stability compared to free boronic acids while maintaining sufficient reactivity for successful coupling.
Synthetic Utility in Complex Molecule Synthesis
The utility of 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone extends beyond simple coupling reactions to more complex applications in pharmaceutical and agrochemical synthesis. The compound's structure allows for strategic incorporation of functionalized aryl groups into more complex molecular architectures.
When employed in synthetic pathways, this compound can facilitate the construction of:
-
Pharmaceutical intermediates containing modified aromatic systems
-
Functionalized materials with specialized electronic or optical properties
-
Chemical probes for biological research
-
Building blocks for combinatorial chemistry approaches
The versatility of this reagent makes it valuable in diverse synthetic applications, contributing to its significance in modern organic synthesis methodologies.
Biological Activity and Research Applications
Enzyme Inhibition Properties
Research has revealed that 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and its derivatives exhibit promising enzyme inhibition properties. Of particular note is their potential as arginase inhibitors, with demonstrated activity against human arginase enzymes (hARG-1 and hARG-2).
Arginase plays a crucial role in the urea cycle and is implicated in various pathological conditions, including cancer, cardiovascular diseases, and immune regulation. Studies have reported IC50 values of 223 nM and 509 nM against hARG-1 and hARG-2 respectively for derivatives of this compound, highlighting its potential therapeutic relevance.
The following table summarizes the enzyme inhibition properties:
| Target Enzyme | IC50 Value | Potential Therapeutic Applications |
|---|---|---|
| hARG-1 | 223 nM | Cancer therapy, immunomodulation |
| hARG-2 | 509 nM | Cardiovascular disease treatment |
Medicinal Chemistry Applications
The structural features of 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone make it a compound of interest in medicinal chemistry research. The presence of the pyrrolidine moiety contributes to favorable pharmacokinetic properties, while the boronic acid component offers opportunities for targeted interactions with biological systems.
Several potential medicinal applications have been explored:
-
Drug Development: The compound's structure allows for modifications that can enhance bioavailability and target specificity, making it a candidate for further development in drug formulations targeting neurological disorders and metabolic diseases.
-
Cancer Research: The incorporation of boron into the molecular structure has been investigated for its potential in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The ability of boron to capture neutrons and produce cytotoxic effects selectively in tumor cells presents an innovative approach to cancer therapy.
-
Protein Degrader Building Blocks: The compound has been classified as a protein degrader building block, suggesting applications in targeted protein degradation approaches, an emerging area in drug discovery.
Structure-Activity Relationships and Comparisons
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone belongs to a broader class of boronic acid derivatives that share similar structural features and applications. Comparing this compound with related structures provides insights into the structure-activity relationships that govern their behavior.
One related compound is Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone (CAS: 269410-03-9), which contains a similar boronic acid pinacol ester moiety but differs in the nature of the carbonyl-containing group . This compound has a molecular weight of 308.2 g/mol and shares applications in organic synthesis, particularly in cross-coupling reactions .
Another comparable compound is 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, which also features boronic acid esters and is utilized in organic synthesis. These compounds collectively demonstrate the versatility of boronic acids in forming diverse chemical structures.
Structure-Function Relationships
The biological and chemical activities of 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone are directly influenced by its structural features. Understanding these structure-function relationships is crucial for optimizing its applications:
These structure-function relationships provide a framework for rational modification of the compound to enhance desired properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume